molecular formula C21H24N2O6S B2530865 diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-70-5

diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2530865
CAS No.: 864926-70-5
M. Wt: 432.49
InChI Key: SBKJHJPZHWCYCI-UHFFFAOYSA-N
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Description

Diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C21H24N2O6S and its molecular weight is 432.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Derivative Synthesis : Research has demonstrated the synthesis of novel heterocyclic systems using derivatives of diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. These include pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused 1,2,4-triazolo and 1,3,4-thiadiazolo derivatives, showcasing the compound's utility in constructing complex heterocyclic frameworks (Ahmed, 2002), (Ahmed, 2002).

  • Crystal Structure Analysis : Studies on the crystal structure of derivatives provide insight into their molecular conformation and intermolecular interactions, which are crucial for understanding their chemical reactivity and potential applications in material science (Armas et al., 2003).

  • Synthetic Applications : The compound and its derivatives have been used as key intermediates in the synthesis of a variety of complex molecules. This includes the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, highlighting its versatility as a scaffold for synthesizing highly functionalized molecules (Ruano, Fajardo, & Martín, 2005).

  • Reaction Pathway Exploration : The reaction mechanisms involving this compound have been explored, contributing to a deeper understanding of its chemical behavior and potential for creating novel chemical reactions (Eynde et al., 2001).

Properties

IUPAC Name

diethyl 2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-4-28-20(25)17-14-10-11-23(21(26)29-5-2)12-16(14)30-19(17)22-18(24)13-8-6-7-9-15(13)27-3/h6-9H,4-5,10-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKJHJPZHWCYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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